molecular formula C9H7FO B1333760 3-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 80151-28-6

3-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B1333760
CAS RN: 80151-28-6
M. Wt: 150.15 g/mol
InChI Key: ZROXSIPANMVWHB-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorophenyl)prop-2-yn-1-ol" is a fluorinated organic molecule that is of interest due to its potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to a broader understanding of the chemical behavior and potential applications of fluorinated aromatic compounds.

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies, including the use of fluorinated building blocks and multi-component reactions. For instance, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones was achieved by propargylation followed by a click reaction, indicating the versatility of fluorinated compounds in chemical synthesis . Similarly, the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was performed by treating a triazole with sodium methoxide, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction, NMR, and computational methods. For example, the molecular structure of a related compound was determined by single-crystal X-ray diffraction and compared with gas-phase structures evaluated by computational methods . The presence of fluorine atoms can influence the molecular geometry and electronic distribution within the molecule, as seen in the molecular docking studies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where the fluorine atom played a crucial role in binding .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of the electronegative fluorine atom. The reactivity of the carbonyl group in fluorinated compounds, for instance, is highlighted by its negative charge in MEP analysis, making it a reactive site for further chemical transformations . The synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one through a multicomponent reaction also demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine, which can affect properties such as polarity, boiling points, and solubility. The vibrational properties of these compounds, as studied through FTIR and Raman spectroscopy, provide insights into their structural dynamics . The antimicrobial activity of some fluorinated compounds also indicates their potential for pharmaceutical applications .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

3-(4-fluorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROXSIPANMVWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382223
Record name 3-(4-fluorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)prop-2-yn-1-ol

CAS RN

80151-28-6
Record name 3-(4-Fluorophenyl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80151-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-fluorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-fluoro-1-iodobenzene (11.0 g, 50.0 mmol) in anhydrous tetrahydrofuran (90 mL) was degassed and copper(I) iodide (0.29 g, 1.5 mmol), tetrakis(triphenylphosphine)palladium (1.75 g, 1.5 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (9.25 g, 60.0 mmol) were added. The reaction solution was degassed again and propargyl alcohol (3.5 mL, 60.0 mmol) was added dropwise under inert atmosphere at ambient temperature. The obtained yellow suspension was stirred at ambient temperature overnight, then treated with brine (10 mL) and acidified with 2 M hydrochloric acid to pH˜2. The phases were separated and the aqueous phase was extracted with ether (4×50 mL). The combined organic phases were washed with water (3×30 mL) and brine (2×30 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo yielding brown solid. The residue was purified by column chromatography (silica gel Fluka 60, hexanes/ethyl acetate 90:10) and the obtained light yellow solid was crystallized from hexane yielding 3-(4-fluorophenyl)prop-2-yn-1-ol as light yellow needles.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
9.25 g
Type
reactant
Reaction Step Five
Quantity
0.29 g
Type
catalyst
Reaction Step Five
Quantity
1.75 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a dry flask containing in suspension copper iodide (84 mg, 0.44 mmol) and triethylamine (24.70 mL), was added Pd(PPh3)2Cl2 (310 mg, 0.44 mmol) under N2. A yellow suspension is obtained. The reaction mixture was cooled to 0° C. in an ice-bath before the addition of 1-fluoro-4-iodobenzene (1.95 g, 8.80 mmol). After five minutes at 0° C., a solution of prop-2-yn-1-ol (493 mg, 8.80 mmol) in triethylamine (4 mL) was slowly added under N2 over a period of 15 min. Immediately the color of the reaction turns to black. The mixture was stirred 0° C. for 30 min and then warmed to room temperature for 20h under N2. Triethylamine was concentrated under reduce pressure and the residue was dissolved in DCM. The organic layer was washed with saturated NH4Cl, water, brine, dried (MgSO4) and concentrated. The crude product was purified by flash chromatography (prepacked 25 g silicagel column, DCM 100% as eluent) to afford 1.10 g of 3-(4-fluorophenyl)prop-2-yn-1-ol (Yield: 83%) as a yellow oil.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Four
Quantity
24.7 mL
Type
solvent
Reaction Step Four
Quantity
310 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of 4-fluoroiodobenzene (710.0 mg, 3.82 mmol), bistriphenylphosphine palladium chloride (27.0 mg, 0.038 mmol), CuI (3.64 mg, 0.019 mmol) and propargyl alcohol (214.0 mg, 3.82 mmol), was added diisopropylamine (6.1 mL, 1.6 mL/mmol) under nitrogen atmosphere. The reaction mixture was stirred at r.t. for 6 h. After the completion of the reaction as confirmed by TLC, the crude product was extracted with ethylacetate (50 mL). The organic layer was washed with 10% HCl (20 mL), dried over Na2SO4 and concentrated in vacuo to afford the crude compound which was purified by column chromatography (silica gel, 2:8 EtOAc:Pet.Ether) to afford 3-(4-fluoro-phenyl)-prop-2-yn-1-ol (366.0 mg, 64%) as a viscous oil.
Quantity
710 mg
Type
reactant
Reaction Step One
[Compound]
Name
bistriphenylphosphine palladium chloride
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
3.64 mg
Type
catalyst
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
VD Gvozdev, KN Shavrin, OM Nefedov - Russian Chemical Bulletin, 2013 - Springer
A cyclization of alk-4-ynals with aliphatic diamines in DMSO upon treatment with KOH was found to lead to bicyclic N,N-enaminals. The studies of this reaction showed that 1,3-…
Number of citations: 0 link.springer.com
SA Savarimuthu, DGL Prakash, SA Thomas… - Organic & …, 2020 - pubs.rsc.org
DBU mediated 5-exo-dig cyclization of isothiocyanate and propargyl alcohol leading to valuable heterocyclic compounds has been accomplished. The different modes of nucleophilicity …
Number of citations: 0 pubs.rsc.org
Z Li, L Zhao, Y Zhang, H Yan, X Huang… - The Journal of Organic …, 2022 - ACS Publications
Two concise strategies to synthesize oxazolidin-2-imines by cascade nucleophilic attack/addition cyclization reactions of (Z)-2-bromo-3-phenylprop-2-en-1-ols/3-phenylprop-2-yn-1-ols …
Number of citations: 0 pubs.acs.org
O Seppaenen, M Muuronen… - European Journal of …, 2014 - Wiley Online Library
Gold‐catalyzed cyclization of alkyl‐ or aryl‐substituted 1‐(o‐aminophenyl)‐2‐propyn‐1‐ones to the corresponding 2‐substituted 4‐quinolones was studied with various gold salts and …
L Jeppesen, PH Olesen, L Hansen… - Journal of medicinal …, 1999 - ACS Publications
Two new series of 1-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0 ]heptanes were synthesized and evaluated for their in vitro activity in cell lines transfected with either the human M 1 or M …
Number of citations: 0 pubs.acs.org
P Králová, M Soural - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, we report a multistep synthesis of polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines starting from Wang resin-immobilized allylglycine. After sulfonylation …
Number of citations: 0 pubs.acs.org
M Fortunato, Y Gimbert, E Rousset… - The Journal of …, 2020 - ACS Publications
The deprotonation of differently substituted propargyl xylosides with s-BuLi/TMEDA followed by protonation with t-butanol at −115 C provided a range of new axially chiral 1,3-…
Number of citations: 0 pubs.acs.org
CC Chen, TH Kuan, WW Yuan, SE Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
Bromotrimethylsilane‐promoted benzannulation of o‐alkynylbenzaldehydes and alkynes to yield 1‐naphthyl aryl ketones is reported. The reaction conditions are mild, metal‐free, and …
Number of citations: 0 onlinelibrary.wiley.com
P Wessig, G Mueller, R Herre… - Helvetica chimica acta, 2006 - Wiley Online Library
The Photo‐Dehydro‐Diels–Alder (PDDA) reaction is shown to be a versatile method for the preparation of highly functionalized naphthalenes. Thus, ketones 1 could be cyclized to the …
Number of citations: 0 onlinelibrary.wiley.com
SK Thummanapelli - 2016 - search.proquest.com
Dihydronaphthalenes have been prepared from a ligand controlled gold catalyzed enyne cycloisomerization reaction by using water as an additive. Additionally, four membered rings …
Number of citations: 0 search.proquest.com

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